molecular formula C19H20N2O4S B2473344 methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate CAS No. 886905-39-1

methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate

Cat. No.: B2473344
CAS No.: 886905-39-1
M. Wt: 372.44
InChI Key: MNJVVBZKJMHVAN-UHFFFAOYSA-N
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Description

Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is a benzimidazole derivative characterized by a sulfonylpropyl substituent at the 2-position of the benzimidazole core and a methyl benzoate group linked via a methylene bridge at the 1-position. Its synthesis typically involves multi-step reactions, such as condensation, sulfonylation, and esterification, with purification methods like column chromatography ensuring high purity .

Properties

IUPAC Name

methyl 4-[(2-propylsulfonylbenzimidazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-12-26(23,24)19-20-16-6-4-5-7-17(16)21(19)13-14-8-10-15(11-9-14)18(22)25-2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVVBZKJMHVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, ether, and low temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₅N₂O₃S
  • Molecular Weight : 299.35 g/mol
  • Chemical Structure : The compound features a benzoate moiety linked to a benzimidazole derivative with a propylsulfonyl substituent, which is crucial for its biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including methyl 4-((2-(propylsulfonyl)-1H-benzimidazol-1-yl)methyl)benzoate, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds related to benzimidazole structures have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 1.27 to 2.65 µM against several microbial strains .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against colorectal carcinoma cell lines. In vitro studies have revealed that certain benzimidazole derivatives possess potent cytotoxic effects, with IC₅₀ values indicating their effectiveness compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU). For example, some derivatives showed IC₅₀ values as low as 4.53 µM against HCT116 cell lines, suggesting a promising avenue for cancer treatment .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar compounds against neurodegenerative diseases. These derivatives have shown inhibitory activity against enzymes such as monoamine oxidase (MAO), which is implicated in neurodegenerative disorders. Compounds derived from benzimidazole structures were tested for their ability to inhibit MAO-B and exhibited significant activity .

Synthesis Methodologies

The synthesis of methyl 4-((2-(propylsulfonyl)-1H-benzimidazol-1-yl)methyl)benzoate typically involves multi-step organic reactions:

  • Formation of Benzimidazole Derivative : The initial step often includes the reaction of o-phenylenediamine with appropriate sulfonyl chlorides to form the benzimidazole core.
  • Alkylation : The introduction of the propylsulfonyl group can be achieved through alkylation reactions.
  • Esterification : Finally, the benzoate moiety is introduced via esterification with methyl benzoate.

This synthetic pathway allows for the modification of various functional groups to optimize biological activity and selectivity.

Case Study 1: Anticancer Activity Assessment

In one study, a series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to others, highlighting the importance of structural modifications in developing effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on various benzimidazole derivatives to assess their antimicrobial efficacy. The study found that compounds containing electron-withdrawing groups significantly increased antimicrobial potency, demonstrating a clear structure-activity relationship .

Mechanism of Action

The mechanism of action of methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate can be compared to related benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

  • Antioxidant Activity: Compound 22 (2-(benzylthio)-5-((2-phenylbenzimidazol-1-yl)methyl)-1,3,4-oxadiazole) exhibits superior antioxidant activity due to its benzylthio and oxadiazole moieties, which enhance radical scavenging . Compound 24 (4-(1H-benzimidazol-1-yl)-3-phenyl-6-substituted quinolin-2-ol) shows slightly higher antioxidant activity than ascorbic acid, attributed to the hydroxylquinoline group . In contrast, the target compound’s propylsulfonyl group may reduce antioxidant efficacy compared to thiol- or hydroxyl-containing analogues.
  • Kinase Inhibition :

    • Compound 17 (methyl 2-{2-[(5-{[2-(2,4-dichlorophenyl)-1H-benzo[d]imidazol-1-yl]methyl}-1,3,4-oxadiazol-2-yl)thio]acetamido}benzoate) demonstrates EGFR inhibitory activity, likely due to the dichlorophenyl and oxadiazole substituents . The target compound’s sulfonyl group may offer distinct electronic effects but lower kinase affinity.

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Purity (%) Key Substituents
Target Compound ~362.4 (calc.) Not reported Not reported 2-(Propylsulfonyl), methyl benzoate
Compound 185 526.2 132–134 98 4-((7-Chloroquinolin-4-yl)amino)piperidinyl
Compound 2g 546.5 (calc.) Not reported 79 Diphenylphosphoryl, methyl benzoate
Compound 24 494.2 Not reported 93 Piperidinyl, 4-cyanophenethyl
  • Solubility and Stability : The methyl benzoate group in the target compound and Compound 2g enhances lipophilicity compared to carboxylic acid derivatives like Compound 25 , which may improve membrane permeability but reduce aqueous solubility.

Key Research Findings and Implications

  • Structural Flexibility : The benzoate ester in the target compound and Compound 2g allows for facile derivatization into acids or amides, enabling tailored pharmacokinetic profiles.
  • Substituent Trade-offs : While sulfonyl groups improve metabolic stability, they may compromise antioxidant or kinase-inhibitory efficacy compared to thiol or hydroxyl analogues .
  • Synthetic Scalability : The use of alumina chromatography and one-pot reductive amination in related compounds highlights scalable routes for benzimidazole derivatives.

Biological Activity

Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and structure-activity relationships (SAR) associated with this compound and its derivatives, highlighting findings from recent studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H20N2O3SC_{17}H_{20}N_2O_3S and a molecular weight of approximately 336.42 g/mol. The structural features include a benzimidazole core, which is well-known for its diverse pharmacological properties. The presence of a propylsulfonyl group enhances its solubility and potentially its biological activity.

Biological Activity Overview

Recent research has revealed that benzimidazole derivatives exhibit a wide range of biological activities, including:

  • Antibacterial : Compounds similar to this compound have shown significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria .
  • Antifungal : Some derivatives have demonstrated antifungal activity, particularly against strains like Candida albicans and Aspergillus niger .
  • Anticancer : Benzimidazole derivatives are noted for their anticancer effects, with studies indicating that they can inhibit tumor growth in various cancer models .
  • Anti-inflammatory : The compound's structure suggests potential anti-inflammatory effects, which are common in many benzimidazole derivatives .

Case Study 1: Antibacterial Activity

A study assessed the antibacterial properties of several benzimidazole derivatives, including those related to this compound. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The results indicated that some derivatives exhibited MIC values as low as 12.5 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .

Case Study 2: Anticancer Efficacy

Another study investigated the anticancer properties of benzimidazole derivatives in vitro. Compounds were tested against various cancer cell lines, revealing that certain modifications to the benzimidazole structure significantly enhanced cytotoxicity. For instance, compounds with electron-withdrawing groups showed increased potency against breast cancer cells compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The biological activities of this compound and its analogs can be linked to specific structural features:

Structural Feature Biological Activity
Benzimidazole coreBroad-spectrum antibacterial activity
Propylsulfonyl groupEnhanced solubility and bioavailability
Methyl esterIncreased lipophilicity

Research indicates that modifications at the 2-position of the benzimidazole ring can lead to significant changes in activity profiles, making it a critical area for further investigation.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldSource
Click ChemistryCuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH (50:50)92%
Benzimidazole Formationo-phenylenediamine, CS₂, KOH in ethanol85%

Advanced Question: How can researchers troubleshoot low yields in the sulfonylation step during the synthesis of this compound?

Methodological Answer:
Low yields may arise from:

  • Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves, dry solvents).
  • Reagent Purity : Use freshly distilled sulfonyl chlorides.
  • Temperature Optimization : Gradual heating (e.g., 0°C to room temperature) prevents side reactions.
  • Activating Agents : Catalytic DMAP or pyridine enhances electrophilicity of the sulfonyl group .

Example Data from Analogous Reactions:

  • Propylsulfonyl chloride + benzimidazole derivative in DCM with Et₃N: Yield improved from 45% to 78% after optimizing stoichiometry (1.2:1 molar ratio) and reaction time (12 hours) .

Basic Question: What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify proton environments (e.g., benzimidazole CH at δ 7.2–8.5 ppm, methyl ester at δ 3.8–4.0 ppm). Aromatic carbons appear at δ 115–150 ppm .
  • IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula .

Q. Table 2: Key Spectroscopic Peaks for Structural Confirmation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Benzimidazole CH7.2–8.5 (1H, singlet)N/A
Ester (COOCH₃)3.8–4.0 (3H, singlet)~1700 (C=O stretch)
Sulfonyl (SO₂)N/A1150–1350

Advanced Question: How can researchers resolve discrepancies between computational predictions and experimental X-ray crystallography data for molecular geometry?

Methodological Answer:

  • Refinement Software : Use SHELXL for crystallographic refinement. Adjust parameters like thermal displacement (ADPs) to align with observed electron density .
  • Solvent Effects : Account for crystallization solvents (e.g., DMSO or methanol) that may distort computational models.
  • Torsional Angles : Compare DFT-optimized torsional angles (e.g., B3LYP/6-31G*) with crystallographic data. Discrepancies >5° suggest lattice packing effects .

Example Workflow:

Solve structure using SHELXD .

Refine with SHELXL, prioritizing hydrogen bonding and π-π interactions .

Validate with Mercury (CCDC) for packing analysis.

Basic Question: How should researchers design a preliminary biological evaluation for this compound, focusing on antioxidant or anticonvulsant activity?

Methodological Answer:

  • In Vitro Assays :
    • Antioxidant : DPPH radical scavenging (IC₅₀) compared to ascorbic acid .
    • Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodent models .
  • Controls : Include positive controls (e.g., carbamazepine for anticonvulsant assays) and vehicle-only groups.
  • Dose-Response Curves : Use 3–5 concentrations (e.g., 10–100 µM) to calculate EC₅₀ values .

Q. Table 3: Example Biological Assay Parameters

Assay TypeModel/ReagentsEndpointReference
DPPH Scavenging0.1 mM DPPH in EtOHIC₅₀ at 517 nm
MES TestSwiss albino miceSeizure suppression

Advanced Question: What strategies can mitigate aggregation issues in solubility studies for this hydrophobic compound?

Methodological Answer:

  • Co-Solvents : Use DMSO:water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins in bioassays .
  • Surfactants : Add Tween-80 (0.1% v/v) to stabilize colloidal dispersions.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm diameter) for sustained release .

Example Data:

  • Solubility increased from 2 µg/mL (water) to 50 µg/mL in 5% DMSO/water .

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